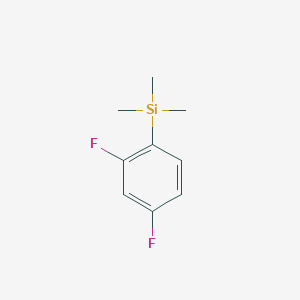

(2,4-Difluorophenyl)trimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2Si/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMLAPBCXNIHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282178 | |

| Record name | 2,4-Difluoro-1-(trimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148854-10-8 | |

| Record name | 2,4-Difluoro-1-(trimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148854-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-1-(trimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,4-Difluorophenyl)trimethylsilane: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 148854-10-8

Introduction: The Ascendant Role of Organosilanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of silicon-containing moieties into molecular frameworks has emerged as a powerful tool for modulating physicochemical and pharmacological properties.[1][2] Organosilanes, a class of organometallic compounds featuring a carbon-silicon bond, offer a unique combination of stability, low toxicity, and versatile reactivity, positioning them as valuable intermediates in the synthesis of complex pharmaceutical agents.[3] The "carbon-for-silicon switch" can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions, providing a nuanced approach to lead optimization.[2]

This guide provides an in-depth technical overview of (2,4-Difluorophenyl)trimethylsilane, a key building block for the introduction of the 2,4-difluorophenyl motif, a privileged scaffold found in numerous antifungal agents and other therapeutic molecules. We will explore its synthesis, physicochemical properties, and critically, its application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 148854-10-8 | [4] |

| Molecular Formula | C₉H₁₂F₂Si | [4] |

| Molecular Weight | 186.27 g/mol | [4] |

| Appearance | Colorless liquid | General technical data |

| Storage | Inert atmosphere, 2-8°C | [4] |

Safety Information:

This compound is classified as a warning-level hazardous substance. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Validated Protocol

The synthesis of aryltrimethylsilanes is most commonly achieved through the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkylsilyl halide. The following protocol details a robust and scalable method for the preparation of this compound from 1-bromo-2,4-difluorobenzene.

Reaction Scheme:

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol:

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Chlorotrimethylsilane (TMSCl), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Grignard Reagent Formation:

-

To a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet, add magnesium turnings (1.2 eq).

-

Assemble the glassware and flame-dry under a stream of inert gas.

-

Allow the apparatus to cool to room temperature.

-

Add a small crystal of iodine to the magnesium turnings.

-

In the dropping funnel, prepare a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Silylation:

-

Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

-

Add chlorotrimethylsilane (1.2 eq), dissolved in anhydrous THF, dropwise via the dropping funnel. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, such as water.[6] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Initiation with Iodine: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Iodine acts as an activator by reacting with the magnesium surface to expose fresh, reactive metal.[7]

-

Controlled Addition: The formation of the Grignard reagent is exothermic. Dropwise addition of the aryl bromide allows for better temperature control and prevents runaway reactions.

-

Quenching with Saturated NH₄Cl: Saturated ammonium chloride is a mild acid that effectively quenches any unreacted Grignard reagent and hydrolyzes the magnesium salts to facilitate their removal during the aqueous workup.

Application in Palladium-Catalyzed Cross-Coupling: The Hiyama Coupling

A primary application of this compound in synthetic organic chemistry is its use as a nucleophilic partner in palladium-catalyzed Hiyama cross-coupling reactions.[8] This reaction forms a carbon-carbon bond between the organosilane and an organic halide or triflate, providing a powerful method for the construction of biaryl and other complex scaffolds.[9]

The Catalytic Cycle:

The mechanism of the Hiyama coupling involves a standard palladium catalytic cycle, consisting of oxidative addition, transmetalation, and reductive elimination. A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicate species that is competent for transmetalation.[9]

Caption: The Catalytic Cycle of the Hiyama Cross-Coupling Reaction.

Case Study: Synthesis of a Key Precursor for the Antifungal Agent Voriconazole

The 2,4-difluorophenyl moiety is a critical component of the potent antifungal drug Voriconazole.[5] A key intermediate in the synthesis of Voriconazole is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[10] While various synthetic routes to this intermediate exist, a convergent approach utilizing a Hiyama coupling offers a powerful strategy.

The following protocol outlines the coupling of this compound with a suitable electrophile to generate a precursor to the aforementioned ketone.

Reaction Scheme:

Caption: Hiyama Coupling for the Synthesis of a Voriconazole Precursor.

Experimental Protocol:

Materials:

-

This compound

-

Acetyl chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous THF

-

Standard workup and purification reagents

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).

-

Add anhydrous THF and stir to dissolve the catalyst and ligand.

-

Add this compound (1.2 eq) followed by acetyl chloride (1.0 eq).

-

Add the TBAF solution (1.5 eq) dropwise over 10 minutes.

-

Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Perform a standard aqueous workup and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield 2',4'-difluoroacetophenone.[11]

This intermediate can then be further elaborated to the key triazole-containing ketone required for the synthesis of Voriconazole.

Conclusion

This compound is a versatile and valuable reagent for the introduction of the 2,4-difluorophenyl group in complex molecule synthesis. Its straightforward preparation via a Grignard reaction and its utility in robust C-C bond-forming reactions like the Hiyama coupling make it an indispensable tool for medicinal chemists. The strategic use of such organosilane building blocks will undoubtedly continue to play a pivotal role in the discovery and development of new therapeutic agents.

References

- 1. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 2. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]

- 3. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Design, synthesis, and in vitro antifungal activity of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. 2′,4′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (2,4-Difluorophenyl)trimethylsilane

Introduction: The Significance of Fluorinated Arylsilanes in Modern Chemistry

(2,4-Difluorophenyl)trimethylsilane is a fluorinated organosilane that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of the difluorophenyl moiety imparts unique electronic properties and metabolic stability to target molecules, while the trimethylsilyl group offers a versatile handle for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis of this compound via a Grignard reaction, followed by a detailed analysis of its characterization using modern spectroscopic techniques. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers in drug discovery and materials science.

Synthesis of this compound via Grignard Reaction

The most common and reliable method for the synthesis of this compound is through a Grignard reaction. This involves the formation of a Grignard reagent from 1-bromo-2,4-difluorobenzene, which then acts as a nucleophile to attack trimethylchlorosilane.

Chemical Principles and Rationale

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] It proceeds via the insertion of magnesium metal into a carbon-halogen bond, forming a highly polar organomagnesium halide. In this specific synthesis, the carbon atom of the 2,4-difluorophenyl ring bonded to magnesium becomes strongly nucleophilic, capable of attacking the electrophilic silicon atom of trimethylchlorosilane. The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), which solvates the Grignard reagent and facilitates its formation and reactivity.[2]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 1-Bromo-2,4-difluorobenzene | 367-27-1 | 192.99 | Starting material |

| Magnesium Turnings | 7439-95-4 | 24.31 | Reagent for Grignard formation |

| Trimethylchlorosilane | 75-77-4 | 108.64 | Electrophile, moisture-sensitive |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Solvent, must be dry |

| Iodine (crystal) | 7553-56-2 | 253.81 | Initiator for Grignard reaction |

| Saturated Aqueous Ammonium Chloride | N/A | N/A | Quenching agent |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent |

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen to exclude atmospheric moisture. A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Initiation of Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. The flask is gently warmed with a heat gun under a nitrogen atmosphere until violet vapors of iodine are observed. This helps to activate the magnesium surface.

-

Grignard Reagent Preparation: Anhydrous THF is added to cover the magnesium turnings. A solution of 1-bromo-2,4-difluorobenzene (1.0 equivalent) in anhydrous THF is added to the dropping funnel. A small portion of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Once the reaction has started, the remaining bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (2,4-Difluorophenyl)magnesium bromide[3][4].

-

Silylation: The reaction mixture is cooled to 0°C using an ice bath. A solution of trimethylchlorosilane (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel. A white precipitate of magnesium salts will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show two main regions of interest: the aromatic region and the high-field region corresponding to the trimethylsilyl group.

-

Trimethylsilyl Protons: A sharp singlet integrating to 9 protons is expected in the range of δ 0.2-0.4 ppm. This upfield shift is characteristic of protons on a silicon atom.

-

Aromatic Protons: The three protons on the difluorophenyl ring will appear as complex multiplets in the aromatic region (typically δ 6.8-7.5 ppm) due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Trimethylsilyl Carbons: A single resonance for the three equivalent methyl carbons will appear at a high field, typically around δ -1 to 2 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), appearing as doublets. The other aromatic carbons will also show smaller two- and three-bond couplings to the fluorine atoms. The carbon atom attached to the silicon will be a singlet.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~0.3 | s | - | Si(CH₃)₃ |

| ¹H | ~6.8-7.5 | m | - | Ar-H |

| ¹³C | ~0 | q | - | Si(CH₃)₃ |

| ¹³C | ~104 | dd | ¹JC-F ≈ 250, ²JC-F ≈ 25 | C3-F |

| ¹³C | ~111 | dd | ²JC-F ≈ 20, ³JC-F ≈ 4 | C5 |

| ¹³C | ~132 | dd | ³JC-F ≈ 9, ⁴JC-F ≈ 3 | C6 |

| ¹³C | ~162 | dd | ¹JC-F ≈ 250, ²JC-F ≈ 12 | C4-F |

| ¹³C | ~164 | dd | ¹JC-F ≈ 250, ²JC-F ≈ 12 | C2-F |

| ¹³C | ~120-140 | t | - | C1-Si |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity and confirm the molecular weight of the compound.

-

Gas Chromatography (GC): A single sharp peak is expected, indicating a pure compound.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 186. The isotopic pattern of this peak will confirm the presence of one silicon atom. Characteristic fragmentation patterns for trimethylsilyl compounds include the loss of a methyl group (M-15) to give a prominent ion at m/z = 171.[5] Another common fragmentation is the formation of the trimethylsilyl cation at m/z = 73.[6]

Caption: Predicted mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

Si-CH₃ Vibrations: A strong absorption band around 1250 cm⁻¹ is characteristic of the Si-(CH₃)₃ symmetric deformation.[7] Another strong band around 840 cm⁻¹ is due to the Si-C stretching and CH₃ rocking vibrations.[7]

-

Aromatic C-H Stretching: Weak to medium bands will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Medium to weak absorptions will be observed in the 1400-1600 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Weak-Medium | Aromatic C-H stretch |

| ~2960 | Medium | C-H stretch (methyl) |

| ~1600, 1500 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1100-1300 | Strong | C-F stretch |

| ~840 | Strong | Si-C stretch / CH₃ rock |

Safety and Handling

-

Trimethylchlorosilane: This reagent is highly flammable, corrosive, and reacts violently with water to produce hydrochloric acid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere (nitrogen or argon).

-

This compound: This compound is expected to be an irritant. Avoid contact with skin and eyes, and do not inhale vapors.[8]

Conclusion

The synthesis of this compound via a Grignard reaction is a robust and scalable method for producing this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields. The identity and purity of the product can be unequivocally confirmed through a combination of NMR, GC-MS, and IR spectroscopy. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this compound, enabling its application in the development of novel chemical entities.

References

- 1. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Difluorophenylmagnesium bromide | CAS#:144025-04-7 | Chemsrc [chemsrc.com]

- 4. 2,4-Difluorophenylmagnesium bromide | C6H3BrF2Mg | CID 11138551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst [frontiersin.org]

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of (2,4-Difluorophenyl)trimethylsilane

Introduction

(2,4-Difluorophenyl)trimethylsilane, with CAS Number 148854-10-8, is an organosilicon compound of significant interest in synthetic chemistry and materials science.[1][2] Its utility as a building block stems from the unique electronic properties conferred by the difluorinated aromatic ring and the reactive trimethylsilyl (TMS) group. Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into experimental design, data interpretation, and structural verification.

This document is structured to provide not just reference data, but also the underlying principles and experimental considerations necessary for researchers to confidently acquire and interpret their own analytical results. We will delve into the nuances of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy, alongside a predictive analysis of the compound's fragmentation behavior under mass spectrometry.

Molecular Structure and Spectroscopic Analysis Workflow

A logical workflow is essential for the comprehensive characterization of this compound. The following diagram outlines the recommended analytical approach, starting from sample preparation to the integration of multi-technique data for final structure confirmation.

Caption: Workflow for the spectroscopic characterization of this compound.

The structure of this compound with atom numbering for NMR assignment is presented below. This numbering scheme will be used throughout this guide for clarity in spectral assignments.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The presence of four different NMR-active nuclei (¹H, ¹³C, ¹⁹F, ²⁹Si) provides a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons and the trimethylsilyl group.

-

Trimethylsilyl (TMS) Protons: A sharp singlet corresponding to the nine equivalent protons of the TMS group is expected. In arylsilanes, this signal typically appears in the upfield region, around δ 0.2-0.4 ppm .

-

Aromatic Protons: The three aromatic protons (H3, H5, H6) will exhibit complex splitting patterns due to both homo- and heteronuclear couplings (H-H and H-F).

-

H6: This proton is ortho to the silyl group and meta to a fluorine atom. It is expected to appear as a triplet of doublets (td) or a more complex multiplet.

-

H5: This proton is meta to the silyl group and ortho to one fluorine and para to another. It will likely appear as a complex multiplet.

-

H3: This proton is ortho to one fluorine and meta to another, as well as meta to the silyl group. This signal will also be a complex multiplet.

-

The chemical shifts of these aromatic protons are anticipated to be in the range of δ 6.8-7.6 ppm . The exact splitting patterns can be intricate, and 2D NMR techniques like COSY may be necessary for unambiguous assignment.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all carbon environments. A key feature will be the observation of carbon-fluorine (C-F) coupling constants, which are invaluable for assignment.

-

TMS Carbon: A single resonance for the three equivalent methyl carbons of the TMS group is expected at approximately δ -1.0 to -3.0 ppm .

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

-

C1 (ipso-C): The carbon directly attached to the silicon atom. Its chemical shift will be influenced by the silicon substituent.

-

C2 and C4: These carbons, directly bonded to fluorine, will exhibit large one-bond C-F coupling constants (¹JCF) in the range of 240-260 Hz, appearing as doublets. Their chemical shifts will be significantly downfield.

-

C3, C5, C6: These carbons will show smaller two- or three-bond C-F couplings (²JCF, ³JCF), resulting in further splitting of their signals (doublets or triplets of doublets).

-

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[3]

-

Chemical Shifts: Two distinct signals are expected for the non-equivalent fluorine atoms at positions 2 and 4. For fluoroaromatic compounds, these shifts typically appear between -100 and -140 ppm (relative to CFCl₃).

-

Coupling: The two fluorine atoms will couple to each other, resulting in a doublet for each signal with a typical ³JFF coupling constant for meta-positioned fluorines. Each fluorine signal will also be split by neighboring protons, leading to more complex multiplets (e.g., doublet of doublets of doublets).

²⁹Si NMR Spectroscopy

Silicon-29 NMR is a valuable tool for characterizing organosilicon compounds, though it presents experimental challenges due to the low natural abundance (4.7%) and potentially long relaxation times of the ²⁹Si nucleus.[4]

-

Chemical Shift: For aryltrimethylsilanes, the ²⁹Si chemical shift is typically observed in the range of δ -5 to -10 ppm relative to TMS. The electron-withdrawing fluorine atoms on the aromatic ring may cause a slight downfield shift compared to unsubstituted phenyltrimethylsilane.

-

Acquisition: Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) or Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are often employed to enhance the signal intensity and reduce acquisition time.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | -Si(CH₃)₃ | 0.2 - 0.4 | s | - |

| Ar-H | 6.8 - 7.6 | m | JHH, JHF | |

| ¹³C | -Si(CH₃)₃ | -1.0 - -3.0 | q | ¹JCH ≈ 118-120 |

| C1 (ipso) | ~130 | m | JCF | |

| C2 | ~162 | d | ¹JCF ≈ 250 | |

| C3 | ~112 | dd | ²JCF, ³JCF | |

| C4 | ~165 | d | ¹JCF ≈ 250 | |

| C5 | ~120 | m | JCF | |

| C6 | ~135 | m | JCF | |

| ¹⁹F | F (at C2) | -100 to -140 | m | JFF, JFH |

| F (at C4) | -100 to -140 | m | JFF, JFH | |

| ²⁹Si | -Si(CH₃)₃ | -5 to -10 | s | - |

Note: Predicted values are based on typical ranges for similar structures and substituent effects. Experimental values may vary depending on solvent and other conditions.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Molecular Ion and Fragmentation Pattern

The molecular formula of this compound is C₉H₁₂F₂Si, corresponding to a monoisotopic mass of 202.07 Da . The mass spectrum is expected to show a discernible molecular ion peak (M⁺) at m/z 202.

The fragmentation of trimethylsilyl-containing compounds is well-characterized.[5][6] The primary fragmentation pathways for this compound are predicted to involve the loss of a methyl radical and subsequent rearrangements.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Table 2: Predicted Key Fragments in the Mass Spectrum

| m/z | Ion Identity | Description |

| 202 | [M]⁺˙ | Molecular Ion |

| 187 | [M - CH₃]⁺ | Loss of a methyl radical; typically a very abundant peak. |

| 113 | [C₆H₃F₂]⁺ | Difluorophenyl cation. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation; a characteristic fragment for TMS compounds. |

Experimental Protocols

To ensure high-quality, reproducible data, the following experimental protocols are recommended.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is free from impurities. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H, ¹³C, and ²⁹Si NMR if desired, although the residual solvent peak is often sufficient for referencing.

-

¹H NMR Acquisition: a. Use a standard single-pulse experiment. b. Acquire data with a spectral width sufficient to cover the aromatic and aliphatic regions (~ -1 to 10 ppm). c. Employ a relaxation delay (d1) of at least 1-2 seconds. d. Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

¹³C{¹H} NMR Acquisition: a. Use a standard pulse sequence with proton decoupling (e.g., zgpg30). b. Set a spectral width of approximately 220-240 ppm. c. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: a. Use a standard single-pulse experiment. b. Set the spectral width to cover the expected range for fluoroaromatics (e.g., -90 to -150 ppm). c. Proton decoupling can be applied to simplify spectra, but coupled spectra are often more informative.

-

²⁹Si NMR Acquisition: a. Use a polarization transfer pulse sequence like INEPT or DEPT to enhance sensitivity. b. Set the spectral width to cover the expected range for arylsilanes (e.g., 20 to -30 ppm). c. A significant number of scans will be necessary to achieve an adequate signal-to-noise ratio.

Protocol 2: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: a. Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol). b. Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for separation from any potential impurities.

-

Ionization: a. Use a standard electron ionization energy of 70 eV. This energy level provides reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analysis: a. Scan a mass range sufficient to include the molecular ion and key fragments (e.g., m/z 40-300). b. Ensure the mass spectrometer is properly calibrated to obtain accurate mass measurements.

Conclusion

The comprehensive spectroscopic analysis of this compound using a combination of multinuclear NMR and mass spectrometry provides an unambiguous confirmation of its structure. The predicted data in this guide, derived from established principles of spectroscopy and analysis of analogous compounds, serves as a robust framework for researchers. By following the detailed experimental protocols, scientists can acquire high-fidelity data, while the interpretive insights will aid in the confident assignment of all spectral features. This rigorous characterization is a critical and indispensable step in the utilization of this versatile chemical for any application in drug discovery and materials science.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 148854-10-8 [chemicalbook.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Safety and handling of (2,4-Difluorophenyl)trimethylsilane

An In-Depth Technical Guide to the Safe Handling and Use of (2,4-Difluorophenyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced environment of research and drug development, the imperative to innovate is matched only by the necessity of ensuring the safety of our most valuable asset: our scientists. This compound, a versatile reagent in modern organic synthesis, presents a unique set of handling challenges due to its chemical properties. This guide is crafted not as a rigid set of rules, but as a dynamic framework for informed decision-making. It is designed to empower researchers with a deep understanding of the "why" behind safety protocols, fostering a culture of proactive risk assessment and management. As a Senior Application Scientist, I have witnessed firsthand the critical importance of marrying theoretical knowledge with practical, field-tested safety measures. This document is a distillation of that experience, intended to be a trusted resource in your laboratory.

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a chemical's properties is the foundation of its safe handling. This compound is a fluorinated organosilane compound with the molecular formula C9H12F2Si.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 148854-10-8 | [1][2][3] |

| Molecular Weight | 186.27 g/mol | [1] |

| Appearance | Solid | [3] |

| Storage Temperature | Refrigerator (2-8°C) under an inert atmosphere | [1][3] |

Note: Specific physical properties such as boiling point, melting point, and density are not consistently reported across publicly available safety data sheets and should be determined from the supplier-specific documentation.

Hazard Assessment and Toxicological Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Toxicological Insights:

The hazards associated with this compound stem from its irritant nature and the potential for harmful effects upon ingestion. The difluorophenyl group can impart metabolic stability, but also potential for bioaccumulation, a characteristic of some fluorinated organic compounds.[5] The trimethylsilyl group can be labile under certain physiological conditions, potentially leading to the in-situ formation of other difluorophenyl species.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and consistent use of appropriate PPE is the most critical line of defense against exposure. The following recommendations are based on the known hazards of this compound and general best practices for handling irritant and harmful chemicals.[6]

Table 2: Recommended Personal Protective Equipment

| Body Part | Recommended PPE | Rationale and Best Practices |

| Hands | Nitrile or Neoprene Gloves: Double-gloving is recommended. | Nitrile gloves offer good resistance to a variety of chemicals, but prolonged contact with aromatic solvents can be problematic.[7][8] Neoprene provides excellent protection against a broad range of chemicals, including some acids and caustics.[9] Always inspect gloves for any signs of degradation before use and change them immediately after contamination or at regular intervals.[10] |

| Eyes/Face | Safety Goggles and a Face Shield | Safety goggles provide essential protection against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to protect the entire face.[11] |

| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a chemical-resistant material should be worn and fully fastened. Ensure it has long sleeves and fits properly. |

| Respiratory | Use in a Certified Chemical Fume Hood | All manipulations of this compound should be performed within a properly functioning chemical fume hood to minimize the inhalation of any vapors or aerosols.[12] |

dot

Caption: PPE Donning and Doffing Workflow

Safe Handling and Storage: Mitigating Risk at the Source

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the integrity of the chemical.

Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12]

-

Avoidance of Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[13]

-

Hygiene Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[4]

-

Grounding: For transfers of larger quantities, ensure that containers and receiving equipment are properly grounded to prevent static discharge.[10]

Storage:

-

Container Integrity: Keep the container tightly closed when not in use.[1]

-

Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[1]

-

Temperature Control: Store in a refrigerator at 2-8°C.[1][3]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[12]

Reactivity and Incompatibility: Understanding the Chemistry of Hazard

Aryltrimethylsilanes exhibit a range of reactivities that must be understood to prevent hazardous situations.

-

Hydrolysis: Like many organosilanes, this compound is susceptible to hydrolysis, especially in the presence of acid or base catalysts.[3][14] Contact with water or moisture can lead to the cleavage of the silicon-carbon bond, potentially forming 1,3-difluorobenzene and trimethylsilanol. The latter can further condense to form hexamethyldisiloxane. While not explosive, this reaction can alter the properties of the compound and may generate pressure in a closed container if moisture is present.

-

Thermal Decomposition: Upon heating, fluorinated organic compounds can decompose to release toxic and corrosive fumes, including hydrogen fluoride.[15] While specific thermal decomposition data for this compound is not available, studies on related phenylsilanes suggest that the primary decomposition pathway involves the cleavage of the silicon-phenyl bond.[5] The presence of fluorine atoms on the aromatic ring may influence the decomposition products, potentially leading to the formation of fluorinated aromatic fragments.

Emergency Procedures: A Calm and Calculated Response

In the event of an emergency, a swift and informed response is critical to minimizing harm.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Spill Response:

For any spill, the first priority is to ensure the safety of all personnel.

dot

Caption: Spill Response Decision Tree

Step-by-Step Spill Cleanup Protocol (for minor spills by trained personnel):

-

Ensure Safety: Eliminate all ignition sources in the vicinity. Ensure adequate ventilation (fume hood).

-

Don PPE: Wear the recommended PPE, including double gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.

-

Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[13] Do not use combustible materials like paper towels as the primary absorbent.

-

Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste. Use non-sparking tools for this purpose.

-

Decontamination: Clean the spill area with a cloth or sponge and a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, cleaning materials) as hazardous waste according to institutional and local regulations.

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam.

-

Unsuitable Extinguishing Media: DO NOT use water, as it can react with the compound.[4]

-

Specific Hazards: In case of fire, toxic and corrosive fumes, including hydrogen fluoride and silicon oxides, may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of its life cycle management to protect the environment.

-

Classification: This compound should be treated as hazardous waste.[5] All waste materials must be disposed of in accordance with federal, state, and local regulations.[17][18]

-

Waste Containers: Collect waste in designated, properly labeled, and sealed containers.

-

Recommended Disposal Method: High-temperature incineration is the preferred method for the disposal of fluorinated organic compounds.[5] This is due to the high energy required to break the stable carbon-fluorine bonds. The incinerator must be licensed to handle halogenated organic waste.

-

Alternative Disposal: In some cases, disposal in a permitted hazardous waste landfill may be an option, but this does not destroy the "forever chemical" nature of the fluorinated components.[19]

References

- 1. umanitoba.ca [umanitoba.ca]

- 2. PHENYLTRIMETHYLSILANE | 768-32-1 [chemicalbook.com]

- 3. web.viu.ca [web.viu.ca]

- 4. globalsilicones.org [globalsilicones.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]

- 8. gloves.com [gloves.com]

- 9. tasco-safety.com [tasco-safety.com]

- 10. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]

- 11. worksafegear.com.au [worksafegear.com.au]

- 12. research.wayne.edu [research.wayne.edu]

- 13. guardianenvironmental.com [guardianenvironmental.com]

- 14. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. heightechsafety.com.au [heightechsafety.com.au]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]

- 18. epa.gov [epa.gov]

- 19. safety.fsu.edu [safety.fsu.edu]

Introduction: The Strategic Value of the 2,4-Difluorophenyl Moiety

An In-depth Technical Guide on the Commercial Availability and Synthetic Utility of (2,4-Difluorophenyl)trimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a pivotal organosilane reagent. It details the compound's commercial landscape, physicochemical characteristics, and its application in modern synthetic chemistry, with a focus on protocols that ensure reproducibility and high fidelity.

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. The 2,4-difluorophenyl group, in particular, is a privileged structural motif found in numerous pharmaceuticals and advanced materials. Its presence can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This compound has emerged as a superior precursor for introducing this valuable moiety. As a stable, easily handled, and less toxic alternative to more reactive organometallic reagents like Grignards or organolithiums, it offers a reliable and efficient pathway for constructing complex molecular architectures.

Commercial Availability and Supplier Selection

This compound is readily accessible from a range of commercial suppliers, ensuring a stable supply chain for both small-scale research and large-scale manufacturing. Selecting the appropriate vendor requires careful consideration of purity, documentation, and scalability.

Table 1: Commercial Sourcing of this compound

| Supplier | Example Product Number | Stated Purity | CAS Number |

| Sigma-Aldrich (Merck) | SY3H98B977AA | 95% | 148854-10-8 |

| BLD Pharm | BD108428 | 95% | 148854-10-8[1] |

| CP Lab Safety | CLS-8526-G25 | min 95% | 148854-10-8 |

| Synthonix | 74155 | 95% | 148854-10-8 |

Key Procurement Considerations:

-

Purity and Analysis: For sensitive applications, especially in drug development, high purity is non-negotiable. Always request a Certificate of Analysis (CoA) to verify the identity and purity of the material through methods like NMR, GC-MS, and HPLC.

-

Scalability: For projects that may transition from discovery to production, it is crucial to partner with a supplier who can provide consistent, high-quality material in bulk quantities.

-

Regulatory Support: Ensure the supplier can provide necessary documentation for regulatory filings, including Safety Data Sheets (SDS) and statements on residual solvents or elemental impurities.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is essential for its safe and effective use in a laboratory setting.

Table 2: Physicochemical Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 148854-10-8[2] |

| Molecular Formula | C₉H₁₂F₂Si |

| Molecular Weight | 186.27 g/mol |

| Appearance | Solid |

| InChI Key | CVMLAPBCXNIHBT-UHFFFAOYSA-N |

Safety and Handling Protocols:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][4][5]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, such as a refrigerator, as recommended by suppliers. It should be kept away from incompatible materials like strong oxidizing agents.[3]

-

Spill Management: In case of a spill, evacuate the area and prevent the material from entering drains or water sources. Use an inert absorbent material for cleanup and dispose of it as hazardous waste.[6]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[3][4][5] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical assistance.[4][5]

Core Application: The Hiyama Cross-Coupling Reaction

The premier application of this compound is in the palladium-catalyzed Hiyama cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples the organosilane with an organic halide or pseudohalide (e.g., triflate).[7][8][9]

Mechanistic Rationale: The Hiyama coupling is valued for its operational simplicity and tolerance of diverse functional groups. The reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the silicon-carbon bond. This activation forms a pentacoordinate silicate intermediate, which is crucial for the subsequent transmetalation step with the palladium catalyst.[7][8] The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination to yield the biaryl product.[8]

Caption: The catalytic cycle of the Hiyama cross-coupling reaction.

Validated Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a robust, step-by-step protocol for the Hiyama coupling of this compound with 1-bromo-4-methoxybenzene. The methodology is designed to be self-validating through clear checkpoints and rationale.

Materials:

-

This compound (1.0 equiv)

-

1-Bromo-4-methoxybenzene (1.1 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

Tetrabutylammonium Fluoride (TBAF), 1.0 M solution in THF (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Caption: A validated workflow for the Hiyama cross-coupling protocol.

Step-by-Step Procedure:

-

Vessel Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine 1-bromo-4-methoxybenzene (1.1 equiv) and Pd(OAc)₂ (0.02 equiv).

-

Solvent and Reagent Addition: Add anhydrous THF, followed by this compound (1.0 equiv) via syringe. Stir the mixture to ensure homogeneity.

-

Activation: Add the TBAF solution (2.0 equiv) dropwise to the stirring mixture at room temperature. An exothermic reaction or color change may be observed. The use of TBAF is critical as it serves as the fluoride activator necessary to form the hypervalent silicon species required for transmetalation.[9][10]

-

Reaction: Heat the reaction mixture to 65 °C (reflux).

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. This step is a crucial checkpoint to prevent the formation of side products from prolonged heating.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

This compound stands out as a robust and indispensable tool in modern organic synthesis. Its widespread commercial availability, coupled with its favorable stability and handling characteristics, makes it a preferred reagent for introducing the 2,4-difluorophenyl moiety. The Hiyama cross-coupling protocol detailed herein provides a reliable and scalable method for its application, empowering chemists in the pharmaceutical and materials science fields to construct complex molecules with greater efficiency and precision.

References

- 1. 148854-10-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 148854-10-8 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. cdms.net [cdms.net]

- 5. arborchem.com [arborchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Hiyama Coupling [organic-chemistry.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Arylsilanes in Organic Chemistry: A Technical Guide for Modern Synthesis

<

Abstract

Arylsilanes have emerged as indispensable reagents in contemporary organic synthesis, prized for their unique reactivity, stability, and low toxicity. This technical guide provides an in-depth exploration of arylsilanes for researchers, scientists, and professionals in drug development. We will delve into their core synthetic methodologies, from classical organometallic approaches to modern C-H functionalization techniques. Key applications in catalysis, including the pivotal Hiyama cross-coupling reaction, and their emerging role as bioisosteres in medicinal chemistry will be detailed. This guide is structured to provide not only procedural knowledge but also the underlying mechanistic principles and field-proven insights to empower rational experimental design.

Introduction to Arylsilanes

Arylsilanes are a class of organosilicon compounds characterized by at least one aryl group directly bonded to a silicon atom. Their versatility stems from the unique nature of the carbon-silicon (C-Si) bond, which can be selectively cleaved under specific conditions, making them valuable precursors and coupling partners. Unlike many other organometallic reagents, arylsilanes are generally stable to air and moisture, possess low toxicity, and are often crystalline, easily handled solids.[1][2] These favorable properties have positioned them as attractive alternatives to organoboron and organotin compounds in many synthetic applications.[2]

Historically, the synthesis of arylsilanes relied on the reaction of organolithium or Grignard reagents with chlorosilanes.[3] While effective, these methods often lack functional group tolerance. The last few decades have witnessed a surge in the development of more sophisticated and milder catalytic methods, significantly broadening the accessibility and utility of arylsilanes in complex molecule synthesis.[1][4]

Caption: Core attributes and applications of arylsilanes.

Synthesis of Arylsilanes

The accessibility of arylsilanes is crucial for their widespread application. A variety of methods have been developed, ranging from classical stoichiometric reactions to modern, highly efficient catalytic processes.

Classical Synthesis via Organometallic Reagents

The traditional and still widely used method for preparing arylsilanes involves the reaction of an aryl Grignard or aryllithium reagent with an electrophilic silicon source, typically a chlorosilane or an alkoxysilane.[3][5] This approach is powerful for creating a diverse range of arylsilanes.[6]

Experimental Protocol: Synthesis of Phenyltriethoxysilane via Grignard Reagent

This protocol describes the preparation of an aryltrialkoxysilane from an aryl Grignard reagent and a tetraalkyl orthosilicate.[7]

-

Grignard Reagent Formation: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Silylation: Cool the Grignard solution to -30 °C in a dry ice/acetone bath.

-

Slowly add tetraethyl orthosilicate (TEOS) (3.0 eq) to the cooled Grignard solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation to afford phenyltriethoxysilane as a colorless liquid.

Modern Catalytic Synthesis: C-H Silylation

Direct C-H bond silylation has emerged as a highly atom-economical and efficient strategy for the synthesis of arylsilanes, avoiding the need for pre-functionalized aryl halides.[8] Transition metal catalysts, particularly those based on rhodium and iridium, have been instrumental in advancing this field.[9][10] These reactions often proceed with high regioselectivity, which can be controlled by steric or directing group effects.[11]

Rhodium-catalyzed dehydrogenative C-H silylation, for instance, allows for the reaction of unactivated arenes with hydrosilanes.[9] The regioselectivity is primarily governed by the steric environment of the arene C-H bonds.[11] Another powerful approach involves iridium-catalyzed ortho-silylation directed by a hydroxyl group, which provides a route to specifically functionalized arylsilanes.[12]

| Method | Aryl Source | Silicon Source | Catalyst/Reagent | Key Features | Reference(s) |

| Grignard Reaction | Aryl Halide | Chlorosilane/Alkoxysilane | Mg | Well-established, broad scope. | [3][7] |

| C-H Silylation | Arene | Hydrosilane | Rh or Ir catalyst | Atom-economical, high regioselectivity. | [9][11] |

| Palladium-Catalyzed | Aryl Halide | Hydrosilane/Disilane | Pd catalyst | Good functional group tolerance. | [6][13] |

| Nickel-Catalyzed | Aryl Chloride/Phenol derivative | Vinylsilane/Silyl Ketone | Ni catalyst | Utilizes readily available starting materials. | [6][14] |

Table 1: Comparison of key synthetic methods for arylsilanes.

Applications in Organic Synthesis

The unique reactivity of the C-Si bond makes arylsilanes powerful tools in a multitude of organic transformations.

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a cornerstone application of arylsilanes.[15] A key feature of this reaction is the requirement of an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicate species, which is more reactive in the transmetalation step.[2][16] This activation step is crucial for the cleavage of the otherwise inert C-Si bond.[2]

The catalytic cycle of the Hiyama coupling generally involves three main steps:

-

Oxidative Addition: The organic halide adds to the Pd(0) catalyst to form a Pd(II) species.

-

Transmetalation: The activated organosilane transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[15][17]

Caption: Simplified catalytic cycle of the Hiyama cross-coupling reaction.

The Hiyama-Denmark coupling is a notable variation that utilizes organosilanols and can proceed in the absence of a fluoride activator, broadening the reaction's compatibility with silyl-protected functional groups.[18]

Experimental Protocol: Palladium-Catalyzed Hiyama Coupling

This is a general procedure for the Hiyama cross-coupling of an aryl bromide with an aryltrimethoxysilane.[17]

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), the aryl bromide (1.0 eq), and the aryltrimethoxysilane (1.5 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous solvent (e.g., THF or 1,4-dioxane) via syringe.

-

Add an aqueous solution of the activator, such as TBAF (2.0 eq, 1M solution in THF) or an aqueous base (e.g., NaOH, 2.0 eq), via syringe.

-

Reaction: Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) with stirring for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain the biaryl product.

Silyl Groups as Removable Directing Groups

In recent years, silyl groups have been ingeniously employed as removable directing groups in C-H functionalization reactions.[19] This strategy allows for the selective functionalization of specific C-H bonds (e.g., ortho, meta) on an aromatic ring.[20][21] The silyl group is first installed, directs the functionalization to the desired position, and is then easily removed, typically via protodesilylation, leaving behind the functionalized arene. This traceless directing group strategy is a powerful tool for complex molecular synthesis.[19]

Caption: Workflow for silyl-directed C-H functionalization.

Arylsilanes as Bioisosteres in Medicinal Chemistry

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry.[22][23] The goal is to enhance potency, selectivity, or pharmacokinetic properties.[22][24] Arylsilanes have emerged as promising bioisosteres for phenyl groups in drug candidates. This "silicon switch" – replacing a carbon atom with a silicon atom – can subtly alter the molecule's size, lipophilicity, and metabolic stability.[25]

The substitution of a phenyl group with a silyl-aryl analogue can lead to:

-

Improved Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a corresponding C-C or C-H bond.

-

Altered Lipophilicity: Silicon is more electropositive than carbon, which can impact the electronic distribution and lipophilicity of the aromatic ring, potentially improving solubility or cell permeability.

-

Modified Conformation: The longer C-Si bond length compared to a C-C bond can alter the overall conformation of a molecule, which may lead to improved binding at the target receptor.

| Parent Compound | Sila-Analogue | Observed Improvement |

| Carbon-based Protease Inhibitor | Sila-substituted Inhibitor | Increased metabolic stability, enhanced potency. |

| Phenyl-containing Kinase Inhibitor | Silylphenyl-containing Inhibitor | Improved cell permeability and oral bioavailability. |

Table 2: Examples of the "silicon switch" in drug development.

Conclusion and Future Outlook

Arylsilanes have transitioned from chemical curiosities to indispensable tools in modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and versatile reactivity have secured their place in the synthetic chemist's toolbox. The continuous development of novel catalytic methods for their synthesis, particularly through C-H activation, promises to further expand their accessibility and application. In the realm of drug discovery, the strategic incorporation of arylsilanes as bioisosteres represents a growing and powerful tactic for lead optimization. Future research will likely focus on developing even more selective and sustainable synthetic methods and further exploring the nuanced effects of silicon incorporation on biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 4. benthamdirect.com [benthamdirect.com]

- 5. gelest.com [gelest.com]

- 6. Arylsilane synthesis [organic-chemistry.org]

- 7. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanism of the Rhodium-Catalyzed Silylation of Arene C−H Bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 11. scribd.com [scribd.com]

- 12. Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datapdf.com [datapdf.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 16. Hiyama Coupling [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. Hiyama-Denmark Coupling [organic-chemistry.org]

- 19. Silicon-Tethered Strategies for C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Borylation - Wikipedia [en.wikipedia.org]

- 21. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 22. openmedscience.com [openmedscience.com]

- 23. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. drughunter.com [drughunter.com]

- 25. researchgate.net [researchgate.net]

Role of fluorine substituents in arylsilane reactivity

An In-Depth Technical Guide to the Role of Fluorine Substituents in Arylsilane Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Arylsilanes, valued for their stability, low toxicity, and versatile reactivity in cross-coupling reactions, represent a critical class of reagents in synthetic chemistry.[3][4] This technical guide provides an in-depth exploration of the synergistic relationship between these two domains: the role of fluorine substituents in modulating the reactivity of arylsilanes. We will dissect the fundamental electronic effects of fluorine on the C–Si bond, elucidate its influence on key transformations such as the Hiyama cross-coupling, and provide field-proven protocols for the synthesis and application of these valuable intermediates. This guide is intended to equip researchers with the expert knowledge required to leverage fluorinated arylsilanes for the efficient construction of complex molecular architectures relevant to drug discovery and materials science.

The Fundamental Influence: Electronic Effects of Fluorine on the Arylsilane Moiety

The reactivity of an arylsilane is intrinsically linked to the electronic nature of the C–Si bond. The introduction of fluorine onto the aryl ring introduces profound, albeit predictable, electronic perturbations that are critical to understand and exploit.

Inductive and Resonance Effects

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that polarizes the aromatic ring.[5] This effect acidifies the ring's C–H bonds and, more importantly, influences the electron density at the ipso-carbon attached to the silicon atom. A computational study on fluorinated silicon surfaces shows that fluorine atoms attract electron density from silicon, rendering the silicon center more electropositive.[6] This increased positive charge on silicon can have significant downstream consequences for its reactivity.

While fluorine possesses lone pairs capable of resonance donation (+M effect), this effect is weak for a first-row element and is generally overshadowed by its strong inductive pull. The net result is that a fluorine substituent deactivates the aryl ring towards electrophilic attack but, critically, modifies the polarization and reactivity of the C–Si bond for cross-coupling reactions.

Impact on the Carbon-Silicon (C–Si) Bond

The primary consequence of fluorine's electronic influence is the modulation of the C–Si bond's susceptibility to cleavage. In many pivotal cross-coupling reactions, activation of the C–Si bond is the rate-determining step.[3][4] Fluorine substitution on the aryl ring can facilitate this process. The electron-withdrawing nature of fluorine can weaken the C–Si bond, making it more prone to cleavage during catalytic cycles, particularly during transmetalation.

Furthermore, this electronic modulation is key to the success of reactions involving fluoride-based activators (e.g., TBAF, KF, CsF), which are commonly used to generate a hypervalent, pentacoordinate silicate species.[3][7] This "ate" complex is significantly more nucleophilic and readily participates in transmetalation with a metal catalyst like palladium.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Hiyama Coupling [organic-chemistry.org]

- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. web3.arxiv.org [web3.arxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

The Emergence of (2,4-Difluorophenyl)trimethylsilane in Novel Carbon-Carbon Bond Formation: A Technical Guide for Advanced Synthesis

Abstract

(2,4-Difluorophenyl)trimethylsilane is rapidly emerging as a versatile and powerful reagent in modern synthetic chemistry, particularly in the construction of complex biaryl and heterocyclic scaffolds integral to pharmaceutical and materials science research. This technical guide provides an in-depth exploration of novel reactions leveraging this fluorinated organosilane, with a focus on palladium-catalyzed cross-coupling methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present data that underscores the efficiency and broad applicability of this reagent. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with cutting-edge, fluorine-containing building blocks.

Introduction: The Strategic Advantage of the 2,4-Difluorophenyl Moiety

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The 2,4-difluorophenyl motif, in particular, is a prevalent structural feature in a multitude of bioactive compounds. This compound serves as a key building block for introducing this valuable moiety. Its trimethylsilyl group provides a stable, yet reactive handle for transition metal-catalyzed cross-coupling reactions, offering a significant advantage over more labile organometallic reagents.

This guide will focus on the utility of this compound in palladium-catalyzed Hiyama-type cross-coupling reactions for the synthesis of unsymmetrical biaryls. We will explore both traditional fluoride-activated and modern fluoride-free protocols, providing a comprehensive understanding of the reaction landscape.

Palladium-Catalyzed Hiyama Cross-Coupling: A Powerful Tool for Biaryl Synthesis

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide.[3] This reaction has gained prominence as a practical alternative to other cross-coupling methods due to the low toxicity, stability, and ease of handling of organosilane reagents.[3]

The Critical Role of Activator: Fluoride-Mediated Hiyama Coupling

The central challenge in Hiyama coupling lies in the activation of the relatively inert carbon-silicon bond for transmetalation to the palladium center. Traditionally, this is achieved using a stoichiometric amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate species that is significantly more nucleophilic and readily undergoes transmetalation.[3]

Mechanism of Fluoride-Activated Hiyama Coupling

The catalytic cycle of the fluoride-activated Hiyama coupling is illustrated below. It commences with the oxidative addition of an aryl halide to a palladium(0) complex to form a palladium(II) species. Concurrently, the organosilane is activated by a fluoride source to generate a pentacoordinate silicate. This activated species then undergoes transmetalation with the palladium(II) complex, transferring the 2,4-difluorophenyl group. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Caption: Catalytic cycle of the fluoride-activated Hiyama coupling.

Experimental Protocol: Fluoride-Activated Hiyama Coupling of this compound with 4-Iodotoluene

This protocol provides a representative procedure for the synthesis of 2,4-difluoro-4'-methylbiphenyl.

Materials:

-

This compound

-

4-Iodotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-